molecular formula C5H2ClIN4 B12780605 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine

5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine

Cat. No.: B12780605
M. Wt: 280.45 g/mol
InChI Key: NSHONLWGWWUPBM-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by the presence of chlorine and iodine atoms attached to the pyrazolo[3,4-c]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyrazole with 2,3-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine depends on its specific application. For instance, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, blocking its activity and thereby inhibiting cell proliferation pathways. The molecular targets and pathways involved can vary, but common targets include receptor tyrosine kinases and other signaling proteins involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
  • 3-Iodo-5-chloropyrazole
  • 2,3-Dichloropyridazine

Uniqueness

5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H2ClIN4

Molecular Weight

280.45 g/mol

IUPAC Name

5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H2ClIN4/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H,9,10,11)

InChI Key

NSHONLWGWWUPBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC2=NNC(=C21)I)Cl

Origin of Product

United States

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